
Belvarafenib
Vue d'ensemble
Description
Le Belvarafenib est un inhibiteur de dimère RAF (type II) de petite molécule développé par Hanmi Pharmaceuticals et Genentech. Il présente une activité clinique antitumorale chez les patients atteints de cancer avec des mutations BRAFV600E et NRAS . Ce composé est particulièrement important dans le traitement du mélanome et d'autres cancers présentant ces altérations génétiques .
Applications De Recherche Scientifique
Melanoma Treatment
Belvarafenib has shown significant promise in treating melanoma, particularly in patients with BRAF V600E and NRAS mutations. In clinical trials, it has been evaluated both as a monotherapy and in combination with other agents like cobimetinib:
- Efficacy : A Phase Ib trial demonstrated that this compound combined with cobimetinib resulted in a disease control rate of 93.3% among patients with BRAF fusions, indicating robust anti-tumor activity .
- Brain Metastasis : Notably, this compound exhibits high brain penetration, making it a potential treatment for melanoma patients with brain metastases. Preclinical studies have shown that it significantly inhibits tumor growth in models of BRAF V600E mutant melanoma and enhances survival rates .
Acute Myeloid Leukemia (AML)
This compound has also been investigated for its effects on acute myeloid leukemia:
- In Vitro Studies : It demonstrated potent activity against RAS-mutant AML cell lines, suggesting its utility in treating this aggressive form of leukemia .
- Combination Therapy : The combination of this compound with cobimetinib showed synergistic effects in preclinical models, enhancing anti-leukemic activity compared to either agent alone .
Animal Models
Extensive preclinical studies have confirmed the efficacy of this compound across various cancer types:
- In mouse models bearing BRAF V600E or NRAS mutant tumors, this compound not only penetrated the blood-brain barrier effectively but also significantly reduced tumor burden and improved overall survival .
- The drug exhibited strong inhibitory effects on tumor growth across multiple cancer cell lines, including those from melanoma and leukemia .
Biomarker Identification
Research has focused on identifying biomarkers that predict response to this compound treatment. Studies utilizing next-generation sequencing have highlighted the importance of detecting specific RAS/RAF mutations to optimize patient selection for therapy .
Case Studies
Several case studies provide insights into the clinical applications of this compound:
- Expanded Access Program : Patients with RAS/RAF mutations who had limited therapeutic options were treated with this compound through an expanded access program. Approximately 50% achieved disease control, underscoring its potential as a viable treatment option for difficult-to-treat populations .
- Combination Therapies : A notable case involved a patient with advanced melanoma who responded favorably to a regimen combining this compound and atezolizumab (an anti-PD-L1 therapy), demonstrating enhanced immune response alongside direct tumor inhibition .
Summary Table of Clinical Findings
Cancer Type | Mutation | Response Rate | Best Overall Response | Disease Control Rate | Median Progression-Free Survival (mPFS) |
---|---|---|---|---|---|
Melanoma | BRAF V600E | 60% | 9 (CR) | 93.3% | 13.7 months |
Melanoma | NRAS | 44% | - | - | 24.9 weeks |
Acute Myeloid Leukemia | RAS Mutant | - | - | - | - |
Mécanisme D'action
Target of Action
Belvarafenib is a pan-RAF kinase inhibitor . It primarily targets mutant monomeric BRAF proteins and activated RAF homo- and heterodimers . These targets play a crucial role in the RAS/MAPK pathway, which is involved in cell growth and proliferation .
Mode of Action
This compound inhibits the RAF kinases by binding to them, thereby preventing their activation and subsequent signaling . This inhibition disrupts the RAS/MAPK pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS/MAPK pathway . By inhibiting RAF kinases, this compound disrupts this pathway, leading to changes in downstream effector proteins . For example, this compound has been shown to have discordant effects on downstream MAPK effector proteins, such as ERK and S6 .
Pharmacokinetics
It has been reported that this compound can penetrate the blood-brain barrier (bbb) in mice and rats following oral administration . The exposure of this compound in the brain was similar to or higher than that in plasma , suggesting that it has good bioavailability in the brain.
Result of Action
This compound has demonstrated potent antitumor activity in preclinical models. It has been shown to strongly suppress melanoma in BRAF V600E mutant A375SM tumor-bearing mice . It also significantly inhibited tumor growth in NRAS mutant SK-MEL-30 and K1735 tumor-bearing mice . Furthermore, this compound has been found to reduce tumor burden and improve survival benefits in mice intracranially implanted with A375SM melanoma .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, its ability to penetrate the BBB suggests that it may be particularly effective in treating brain metastases . .
Analyse Biochimique
Biochemical Properties
Belvarafenib plays a crucial role in biochemical reactions by inhibiting RAF kinases, which are part of the RAS/mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. This compound interacts with mutant BRAF proteins, including BRAF V600E, and CRAF, inhibiting their kinase activity. This inhibition disrupts the downstream signaling of the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In melanoma cells with BRAF V600E mutations, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways by inhibiting the MAPK pathway, leading to decreased phosphorylation of downstream effector proteins. In AML cells with NRAS or KRAS mutations, this compound reduces cell viability and enhances the effects of other therapeutic agents, such as cobimetinib .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of RAF kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK pathway, such as MEK and ERK. By blocking this pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been shown to penetrate the blood-brain barrier, making it effective in treating brain metastases in melanoma patients .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that this compound can sustain its effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of this compound in vivo may vary depending on the specific conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cell proliferation. At higher doses, this compound may cause toxic or adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of this compound are then excreted through the urine and feces. The interaction of this compound with metabolic enzymes can affect its bioavailability and therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, such as albumin, which can affect its localization and accumulation in specific tissues. The distribution of this compound in the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on RAF kinases. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications. The subcellular distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Belvarafenib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
Formation du noyau isoquinoléine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de la partie thiéno[3,2-d]pyrimidine : Cette étape nécessite l'utilisation de réactifs et de catalyseurs spécifiques pour garantir la formation correcte du cycle hétérocyclique.
Modifications des groupes fonctionnels : Divers groupes fonctionnels, tels que des groupes amino, chloro et fluoro, sont introduits par des réactions de substitution.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, et implique :
Réactions par lots : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de cyclisation et de substitution.
Purification : Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Belvarafenib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, tels que les groupes nitro en groupes amino.
Substitution : Souvent utilisée pour introduire ou remplacer des groupes fonctionnels sur les cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants comme les sources de chlore ou de fluor.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers produits halogénés .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de dimères RAF et leurs propriétés chimiques.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier la voie MAPK.
Médecine : Principalement étudié pour son activité antitumorale dans les cancers avec des mutations BRAFV600E et NRAS.
Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité des dimères RAF. Il cible à la fois les protéines BRAF et CRAF, empêchant leur activation et la signalisation ultérieure via la voie MAPK. Cette inhibition entraîne une réduction de la prolifération des cellules tumorales et une augmentation de l'apoptose dans les cellules cancéreuses avec des mutations BRAFV600E et NRAS .
Comparaison Avec Des Composés Similaires
Composés similaires
Vemurafenib : Un autre inhibiteur de RAF utilisé dans le traitement du mélanome.
Dabrafenib : Cible les mutations BRAF et est utilisé en association avec d'autres inhibiteurs.
Cobimetinib : Souvent utilisé en association avec le Belvarafenib pour une efficacité accrue.
Unicité
Le this compound est unique en raison de sa capacité à inhiber à la fois les protéines BRAF et CRAF, offrant un spectre d'activité plus large que celui des autres inhibiteurs de RAF. Sa forte pénétration cérébrale en fait également un candidat prometteur pour le traitement des métastases cérébrales chez les patients atteints de mélanome .
Activité Biologique
Belvarafenib is a novel type II pan-RAF kinase inhibitor that has garnered attention for its potential in treating various cancers, particularly those with mutations in the RAS/RAF/MAPK signaling pathway. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and the implications for cancer therapy.
This compound selectively inhibits mutant monomeric BRAF proteins and activated RAF homo- and heterodimers, which are critical in the RAS/RAF/MAPK signaling pathway. Unlike other RAF inhibitors, this compound does not activate the MAPK pathway in non-BRAF V600 mutant cells, thereby sustaining the suppression of MAPK signaling. This mechanism results in reduced cell proliferation and enhanced antitumor activity in both BRAF V600E and RAS-mutant tumors .
Efficacy in Preclinical Studies
Cell Line Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines harboring RAS mutations. For instance, it inhibited the growth of six Ras mutant human acute myeloid leukemia (AML) cell lines with IC50 values ranging from 48 nM to 310 nM. The combination of this compound with cobimetinib (an allosteric MEK inhibitor) showed synergistic effects, significantly enhancing anti-tumor activity .
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell Line | IC50 (nM) | Response to Cobimetinib |
---|---|---|
OCI-AML3 | 48 | Synergistic |
SKM-1 | 310 | Synergistic |
Other Lines* | Varies | Synergistic |
*Other lines include additional Ras mutant AML lines tested.
Animal Models
Preclinical trials using murine models transplanted with primary Nras- or Kras-mutant AMLs revealed that this compound significantly prolonged survival. Mice treated with a combination of this compound and cobimetinib exhibited median survival rates extending up to 32 days compared to 9 days for the vehicle group .
Clinical Studies
This compound has been evaluated in phase I clinical trials involving patients with advanced solid tumors harboring NRAS or BRAF mutations. The results indicated a good safety profile and promising efficacy, with disease control observed in approximately 50% of patients treated under expanded access programs .
Table 2: Clinical Efficacy Data from Phase I Trials
Mutation Type | Number of Patients | Disease Control Rate (%) |
---|---|---|
BRAF V600E | 16 | 50 |
NRAS | 16 | 50 |
Case Studies
Several case studies have highlighted the clinical utility of this compound. Patients with advanced melanoma exhibiting BRAF V600E mutations showed stable disease or partial responses after treatment with this compound, even after prior therapies had failed .
Propriétés
IUPAC Name |
4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQTKNUUQOELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446113-23-0 | |
Record name | Belvarafenib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BELVARAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] this compound achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]
A: this compound has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]
A: Combining this compound with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]
A: One of the identified resistance mechanisms to this compound involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of this compound in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of this compound and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []
A: this compound distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]
A: NGS plays a crucial role in identifying patients who might benefit from this compound treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with this compound. []
A: this compound's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that this compound exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated this compound in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []
A: The crystal structure of this compound bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of this compound's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than this compound in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.